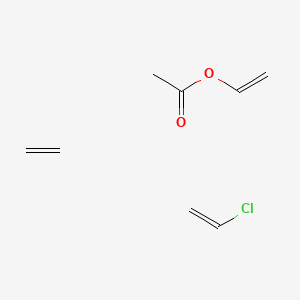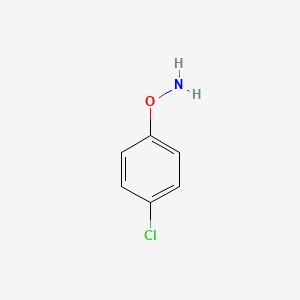
Sodium phosphite
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sodium phosphite, also known as this compound, is an inorganic compound with the chemical formula NaH₂PO₃. It is a white, crystalline solid that is highly soluble in water. This compound is commonly used in various industrial and scientific applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Sodium phosphite can be synthesized through the reaction of phosphorous acid (H₃PO₃) with sodium hydroxide (NaOH). The reaction is typically carried out in an aqueous solution, and the product is obtained by evaporating the water:
H3PO3+NaOH→NaH2PO3+H2O
Industrial Production Methods: In industrial settings, sodium hydrogen phosphite is produced by reacting phosphorous acid with sodium carbonate (Na₂CO₃) or sodium bicarbonate (NaHCO₃). The reaction is carried out in a controlled environment to ensure the purity of the product:
H3PO3+Na2CO3→2NaH2PO3+CO2+H2O
Types of Reactions:
Oxidation: this compound can undergo oxidation to form sodium phosphate (Na₃PO₄).
Reduction: It can act as a reducing agent in various chemical reactions.
Substitution: this compound can participate in substitution reactions with halides to form phosphonate esters.
Common Reagents and Conditions:
Oxidizing Agents: this compound reacts with oxidizing agents such as hydrogen peroxide (H₂O₂) to form sodium phosphate.
Reducing Agents: It can reduce metal ions in solution, such as silver nitrate (AgNO₃), to metallic silver.
Substitution Reactions: These reactions typically require the presence of a halide source and an appropriate solvent.
Major Products Formed:
Oxidation: Sodium phosphate (Na₃PO₄)
Reduction: Metallic silver (Ag) when reacting with silver nitrate
Substitution: Phosphonate esters
Aplicaciones Científicas De Investigación
Sodium phosphite has a wide range of applications in scientific research:
Chemistry: It is used as a reducing agent in various organic and inorganic synthesis reactions.
Biology: this compound is used in the preparation of buffer solutions and as a nutrient source in microbial culture media.
Industry: this compound is used in water treatment processes, as a corrosion inhibitor, and in the production of flame retardants.
Mecanismo De Acción
The mechanism by which sodium hydrogen phosphite exerts its effects is primarily through its ability to donate electrons in redox reactions. This property makes it an effective reducing agent. In biological systems, it can interact with various enzymes and proteins, influencing metabolic pathways and cellular processes.
Comparación Con Compuestos Similares
- Sodium dihydrogen phosphate (NaH₂PO₄)
- Disodium hydrogen phosphate (Na₂HPO₄)
- Trisodium phosphate (Na₃PO₄)
Comparison:
- Sodium dihydrogen phosphate (NaH₂PO₄): This compound is more acidic compared to sodium hydrogen phosphite and is commonly used as a pH regulator.
- Disodium hydrogen phosphate (Na₂HPO₄): It is less acidic and is often used in buffer solutions and as a food additive.
- Trisodium phosphate (Na₃PO₄): This compound is highly alkaline and is used as a cleaning agent and in water treatment.
Uniqueness: Sodium phosphite is unique due to its strong reducing properties and its ability to participate in a variety of chemical reactions, making it a versatile compound in both research and industrial applications.
Propiedades
Fórmula molecular |
HNa2O3P |
|---|---|
Peso molecular |
125.959 g/mol |
Nombre IUPAC |
disodium;hydrogen phosphite |
InChI |
InChI=1S/2Na.HO3P/c;;1-4(2)3/h;;1H/q2*+1;-2 |
Clave InChI |
ZRRLFMPOAYZELW-UHFFFAOYSA-N |
SMILES canónico |
OP([O-])[O-].[Na+].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![ethyl 4-chloro-1H-pyrrolo[3,2-c]pyridine-7-carboxylate](/img/structure/B8767646.png)












